

JTZ-951 (Enarodustat) in Preclinical CKD Anemia Models: A Head-to-Head Comparison

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Compound of Interest

Compound Name: Jtz-951

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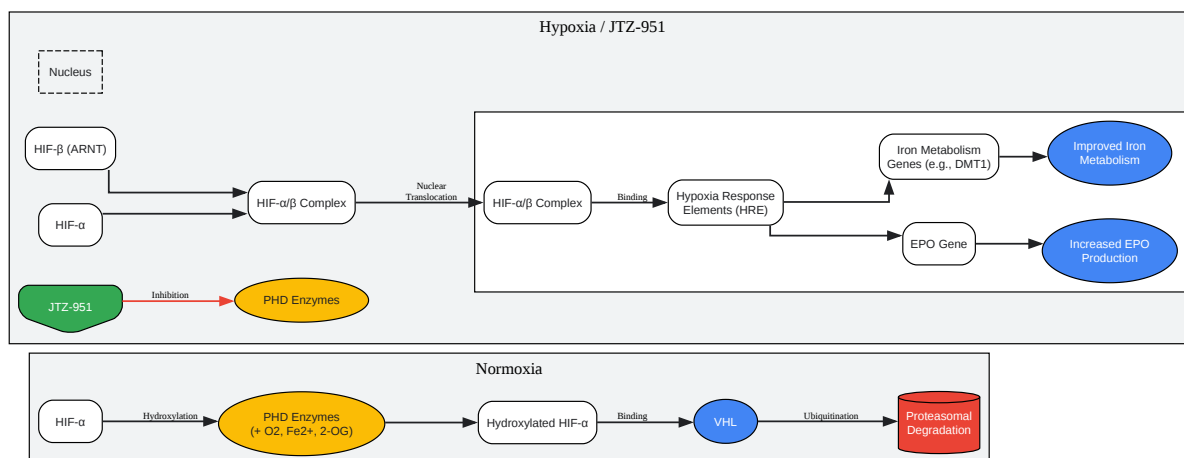
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Enarodustat's Performance Against Other Anemia Therapies in Chronic Kidney Disease Models.

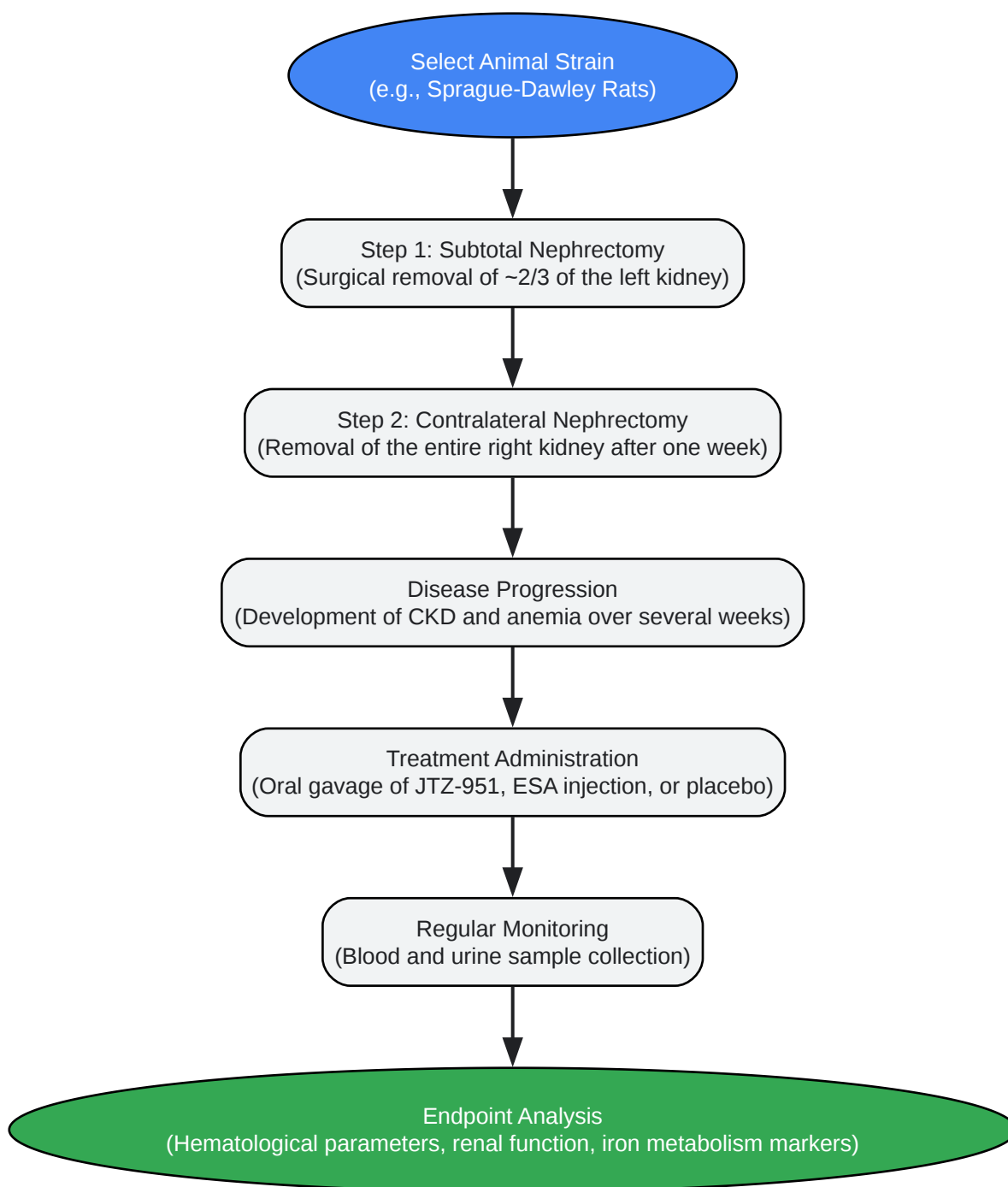
This guide provides a comprehensive comparison of **JTZ-951** (enarodustat), an oral prolyl hydroxylase domain (PHD) inhibitor, with other established and emerging therapies for anemia associated with Chronic Kidney Disease (CKD). The data presented is collated from preclinical studies in validated animal models of CKD, offering insights into the efficacy and mechanisms of action of these different therapeutic agents.

Mechanism of Action: A Shift from Exogenous Stimulation to Endogenous Regulation

Traditional anemia management in CKD has relied on erythropoiesis-stimulating agents (ESAs), which are injectable forms of recombinant human erythropoietin (rHuEPO). In contrast, **JTZ-951** and other HIF-PH inhibitors represent a paradigm shift by leveraging the body's natural response to hypoxia. By inhibiting prolyl hydroxylase enzymes, these agents stabilize Hypoxia-Inducible Factor (HIF), a transcription factor that orchestrates the physiological response to low oxygen levels. This leads to a coordinated upregulation of endogenous erythropoietin (EPO) production and improved iron metabolism.^{[1][2]}

Below is a diagram illustrating the HIF signaling pathway activated by **JTZ-951**.





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References

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- 2. Prolyl hydroxylase domain inhibitors: a new era in the management of renal anemia - Kurata - Annals of Translational Medicine [atm.amegroups.org]
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